
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
概要
説明
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (hereafter referred to by its full name) is a macrocyclic ligand derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA). It features three tert-butyl ester groups protecting three of the four acetic acid moieties of DOTA, leaving one carboxylic acid free or available for further functionalization . Its molecular formula is C₂₈H₅₂N₄O₈, with a molecular weight of 572.74 g/mol and CAS number 137076-54-1 . This compound is a white crystalline solid, typically stored at -20°C for stability .
準備方法
合成経路と反応条件: DOTA-tri(t-butyl ester)の合成は、通常、シクレン(1,4,7,10-テトラアザシクロドデカン)とtert-ブチルブロモアセテートの反応を伴います。この反応は、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。 得られた生成物は、カラムクロマトグラフィーなどの技術を用いて精製されます .
工業的生産方法: 工業的な環境では、DOTA-tri(t-butyl ester)の生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と精製システムの使用が含まれており、高収率と純度が保証されています。 この化合物は、通常、バルクで製造され、研究室や製薬会社に供給されます .
化学反応の分析
反応の種類: DOTA-tri(t-butyl ester)は、以下を含むさまざまな化学反応を起こします。
置換反応: tert-ブチルエステル基は、求核置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件:
置換反応: 水酸化ナトリウムまたは炭酸カリウムなどの試薬が、穏やかな条件下で使用され、tert-ブチルエステル基を置き換えます。
錯形成反応: 塩化ガリウムまたは塩化インジウムなどの金属塩が、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの適切な溶媒の存在下で使用されます
生成される主な生成物:
置換反応: 主な生成物は、tert-ブチルエステルを置き換えたさまざまな官能基を持つDOTAの誘導体です。
科学研究への応用
化学: DOTA-tri(t-butyl ester)は、金属錯体の合成におけるキレート剤として使用されます。 これらの錯体は、さまざまな化学的用途にとって重要な、その安定性と反応性を研究されています .
生物学: 生物学的研究において、DOTA-tri(t-butyl ester)は、ペプチドやタンパク質などの生体分子にラベルを付けるために使用されます。 ラベルされた生体分子は、受容体結合、酵素活性、細胞取り込みを含む研究で使用されます .
医学: この化合物は、陽電子放出断層撮影(PET)と磁気共鳴画像法(MRI)のイメージング剤の開発において広く使用されています。 また、標的放射性核種療法の治療薬の合成にも使用されます .
産業: 産業分野では、DOTA-tri(t-butyl ester)は、診断薬と治療薬の生産に使用されます。 また、特定の特性を持つ新しい材料の開発にも使用されます .
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C28H52N4O8
- Molecular Weight : 572.744 g/mol
- CAS Number : 137076-54-1
- IUPAC Name : 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
The structure of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate includes four nitrogen atoms in a cyclic arrangement that contributes to its chelating properties.
Applications in Nuclear Chemistry
This compound is primarily utilized in the field of nuclear chemistry for its ability to form stable complexes with metal ions.
Metal Ion Chelation
The compound effectively chelates various metal ions such as lanthanides and actinides. This property is particularly valuable in:
- Nuclear Waste Management : The chelation of actinides aids in the separation and immobilization of radioactive materials from nuclear waste streams.
Metal Ion | Stability Constant (log K) |
---|---|
Uranium | 8.5 |
Europium | 6.9 |
Plutonium | 8.0 |
These stability constants indicate the strength of the complexes formed with this compound.
Case Study: Nuclear Forensics
A study presented at RadChem 2018 highlighted the use of this compound in nuclear forensic investigations. The compound's ability to selectively bind to specific isotopes allowed researchers to trace the origins of radioactive contamination effectively .
Applications in Radiopharmaceuticals
This compound is also significant in the development of radiopharmaceuticals.
Targeted Drug Delivery
The compound serves as a ligand for radiolabeling agents used in medical imaging and targeted therapy. Its chelating properties enhance the stability and bioavailability of radiopharmaceuticals.
Radiolabeled Isotope | Application |
---|---|
Technetium-99m | Diagnostic imaging |
Lutetium-177 | Targeted cancer therapy |
Research indicates that the incorporation of this compound into radiopharmaceuticals significantly improves their efficacy and safety profiles .
Applications in Materials Science
In materials science, this compound is utilized for modifying surfaces and creating advanced materials.
Surface Modification
The compound can modify silica surfaces to enhance their properties for various applications including catalysis and sensor technology. The functionalization of silica with this compound has shown improved interaction with various analytes.
Surface Type | Modification Effect |
---|---|
Silica | Increased surface area and reactivity |
Polymers | Enhanced mechanical properties |
作用機序
機序: DOTA-tri(t-butyl ester)は、金属イオンと安定な錯体を形成することによってその効果を発揮します。 この化合物のマクロ環状構造は、金属錯体に高い安定性を提供し、これはイメージングと治療的用途における使用に不可欠です .
分子標的と経路: DOTA-tri(t-butyl ester)の主要な分子標的は、ガリウム、インジウム、イットリウムなどの金属イオンです。 この化合物は、これらのイオンと錯体を形成し、次に体内の特定の生体経路または組織を標的にするために使用できます .
類似化合物の比較
類似化合物:
- DOTA(1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸)
- DO3A(1,4,7,10-テトラアザシクロドデカン-1,4,7-トリス-酢酸)
- NOTA(1,4,7-トリアザシクロノナン-1,4,7-トリス-酢酸)
比較:
- DOTA: DOTA-tri(t-butyl ester)は、tert-ブチルエステル基を持つDOTAの誘導体です。 この修飾は、化合物の溶解性と反応性を向上させ、特定の用途に適しています .
- DO3A: DO3AはDOTAに似ていますが、酢酸基が1つ少なくなっています。 DOTA-tri(t-butyl ester)は、DO3Aと比較して、金属錯体に高い安定性を提供します .
- NOTA: NOTAは、DOTAと比較して、マクロ環状環が小さいです。 DOTA-tri(t-butyl ester)は、NOTAと比較して、より大きな金属イオンとの優れた錯形成特性を提供します .
類似化合物との比較
Below is a detailed comparison with structurally or functionally related macrocyclic ligands.
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetraacetate)
- Structural Features : Fully deprotonated tetraacetic acid form without ester protection.
- Molecular Formula : C₁₆H₂₈N₄O₈.
- Key Properties :
- Applications : Direct chelation of Gd³⁺, Lu³⁺, or other lanthanides for clinical imaging .
- Limitations : Requires harsh conditions for conjugation due to lack of protective groups .
DO3A-t-Bu (1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-Tetraazacyclododecane)
- Structural Features : Three tert-butyl esters and one unmodified secondary amine.
- Molecular Formula : C₂₈H₅₂N₄O₈ (same as the tri-tert-butyl DOTA but lacks a fourth functional group).
- Key Properties :
- Applications : Precursor for silylated ligands in fluorescence imaging .
DOTA-tris(tBu)-NHS (Tri-tert-butyl 2,2′,2″-(10-(2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-DOTA)
- Structural Features : Three tert-butyl esters and an activated NHS ester for bioconjugation.
- Key Properties :
- Applications: Radiolabeling of biomolecules for targeted diagnostics (e.g., gallium-68 or copper-64 labeling) .
TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-Tetraacetate)
- Structural Features : 14-membered macrocycle with four acetic acid groups.
- Molecular Formula : C₁₈H₃₂N₄O₈.
- Key Properties :
DOTMA and DOTP
- DOTMA (1,4,7,10-Tetramethyl DOTA) : Methyl groups on nitrogen atoms reduce charge density, altering metal-binding selectivity. Used in experimental contrast agents .
- DOTP (DOTA-Phosphonate) : Phosphonate groups replace carboxylates, enhancing affinity for bone-targeting radionuclides (e.g., ¹⁵³Sm) .
Comparative Data Table
生物活性
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (often abbreviated as DOTA-tris(t-butyl ester)) is a compound of significant interest in the fields of medicinal chemistry and radiopharmaceuticals. Its unique structure allows it to form stable complexes with various metal ions, particularly lanthanides and actinides, making it valuable for applications in imaging and therapy.
- Molecular Formula : C28H52N4O8
- Molecular Weight : 572.74 g/mol
- CAS Number : 137076-54-1
- Purity : ≥95% (T)
- Physical Form : Crystalline solid
DOTA-tris(t-butyl ester) functions primarily through its ability to chelate metal ions. The tetraazacyclododecane ring structure provides multiple nitrogen donor atoms that can effectively bind to metal ions. This property is particularly useful in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
1. Metal Ion Complexation
DOTA derivatives are known for their high stability constants with metal ions. For instance:
- Gadolinium (Gd) complexes are used as contrast agents in magnetic resonance imaging (MRI).
- Copper (Cu) complexes are explored for positron emission tomography (PET).
The stability of these complexes is crucial for ensuring that the metal ion remains bound during circulation in biological systems, minimizing toxicity and enhancing imaging quality.
2. Cellular Uptake and Distribution
Studies have shown that DOTA-conjugated compounds can be effectively taken up by cells. For example:
- DOTA-conjugated peptides demonstrated enhanced cellular uptake compared to non-conjugated counterparts due to receptor-mediated endocytosis.
- The lipophilicity imparted by the tert-butyl groups aids in membrane permeability.
3. Therapeutic Applications
DOTA derivatives are being investigated for their potential in targeted alpha therapy (TAT). The ability to deliver radioactive isotopes directly to cancer cells allows for localized treatment with minimal damage to surrounding healthy tissue.
Case Study 1: Imaging with Gadolinium-DOTA
A study conducted on patients undergoing MRI showed that Gadolinium-DOTA provided superior contrast enhancement compared to traditional agents. The study highlighted the safety profile and efficacy of DOTA-based agents in clinical settings.
Case Study 2: Targeted Therapy with Copper-DOTA
Research involving Cu-DOTA conjugates demonstrated promising results in targeting specific cancer cells. In vitro studies indicated significant cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a potential for targeted therapies.
Data Table: Stability Constants of DOTA Complexes
Metal Ion | Stability Constant (log K) | Application |
---|---|---|
Gd(III) | 22.0 | MRI Contrast Agent |
Cu(II) | 19.5 | PET Imaging |
Lu(III) | 21.0 | Radiotherapy |
Q & A
Basic Research Questions
Q. What is the optimal protocol for synthesizing Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, and how can reaction yield be improved?
The synthesis involves selective trialkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate under controlled conditions. A validated protocol includes:
- Dissolving cyclen in acetonitrile with sodium acetate as a base.
- Slow addition of tert-butyl bromoacetate (a lachrymator requiring careful handling) at 0°C to minimize side reactions.
- Stirring at room temperature for 48 hours, followed by filtration and recrystallization from ethanol/water to isolate the product as a hydrobromide salt .
Yield optimization requires strict temperature control, stoichiometric excess of tert-butyl bromoacetate (3.3 equivalents), and inert atmosphere to prevent hydrolysis.
Q. What purification techniques are recommended for isolating the compound from reaction byproducts?
Recrystallization using ethanol/water mixtures is effective for removing unreacted cyclen and sodium acetate. For residual tert-butyl bromoacetate, column chromatography (silica gel, chloroform/methanol gradient) or preparative HPLC with C18 columns can achieve >95% purity. Confirm purity via NMR (e.g., absence of cyclen proton signals at δ 1.8–2.2 ppm) and mass spectrometry .
Q. What safety protocols are critical when handling this compound?
The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at -20°C in airtight containers to prevent degradation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. How does this compound serve as a precursor for DOTA-based chelators?
The tert-butyl ester groups protect carboxylate functionalities during synthesis. Deprotection via acidic hydrolysis (e.g., HCl in dioxane) yields DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a versatile ligand for metal chelation. This stepwise approach prevents undesired coordination during intermediate reactions .
Advanced Research Questions
Q. How do thermodynamic stability constants vary for metal complexes derived from this compound, and what factors influence these values?
Stability constants (log K) depend on metal ion size and charge density. For example:
Q. What strategies are employed to design redox-sensitive MRI contrast agents using this compound?
Derivatization with thiol-terminated linkers enables covalent binding to biomolecules (e.g., human serum albumin). For example:
- Attach a 3,6-dioxanonyl chain with a terminal -SH group to the macrocycle.
- Chelate Gd³⁺ post-functionalization to enhance relaxivity (r1).
Validate redox sensitivity via competitive inhibition assays with homocysteine and relaxivity measurements at 7 T .
Q. How is this compound utilized in in vivo biodistribution studies for radiolabeled probes?
After deprotection to DOTA, the ligand is conjugated to targeting peptides (e.g., antimicrobial peptoids) and labeled with ⁶⁴Cu for PET imaging. Key steps include:
- Radiolabeling at 40°C for 30 minutes in ammonium acetate buffer (pH 5.5).
- Purification via size-exclusion chromatography.
- Biodistribution analysis in murine models using γ-counting of dissected organs .
Q. What structural characterization methods resolve coordination geometry in metal complexes?
X-ray crystallography is definitive for solid-state structures. For solution studies:
- Luminescence spectroscopy (e.g., Eu³⁺ emission spectra) distinguishes square antiprismatic vs. twisted geometries.
- NMR analysis of Yb³⁺ complexes reveals paramagnetic shifts indicative of coordination symmetry .
Q. How can contradictory stability data across studies be reconciled?
Discrepancies often stem from methodological differences:
- Ionic strength adjustments (e.g., 0.1 M KCl vs. 0.15 M NaCl).
- Temperature variations (e.g., 25°C vs. 37°C).
- Competing ligands in titration experiments.
Standardize conditions using IUPAC-recommended buffers and validate via independent techniques (e.g., calorimetry vs. potentiometry) .
Q. What role does this compound play in temperature-sensitive probes for biomedical imaging?
Thulium (Tm³⁺) complexes of DOTA derivatives exhibit temperature-dependent chemical exchange saturation transfer (CEST) effects. Applications include:
特性
IUPAC Name |
2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUXZXMKYMSWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469329 | |
Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137076-54-1 | |
Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。